molecular formula C18H15NO3 B1583751 3-Hydroxy-4'-methoxy-2-naphthanilide CAS No. 92-79-5

3-Hydroxy-4'-methoxy-2-naphthanilide

Cat. No.: B1583751
CAS No.: 92-79-5
M. Wt: 293.3 g/mol
InChI Key: UIXFPIHXQQZAGX-UHFFFAOYSA-N
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Description

3-Hydroxy-4’-methoxy-2-naphthanilide: is an organic compound with the molecular formula C18H15NO3 . It is also known by its IUPAC name, 3-hydroxy-N-(4-methoxyphenyl)-2-naphthamide . This compound is a mono-constituent substance and is primarily used in research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4’-methoxy-2-naphthanilide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methoxyaniline . The reaction is carried out in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride to form the amide bond. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours .

Industrial Production Methods: In industrial settings, the production of 3-Hydroxy-4’-methoxy-2-naphthanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4’-methoxy-2-naphthanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4’-methoxy-2-naphthanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Comparison: 3-Hydroxy-4’-methoxy-2-naphthanilide is unique due to its specific substitution pattern on the naphthalene ring. This substitution pattern influences its chemical reactivity, binding affinity, and overall biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20/h2-11,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXFPIHXQQZAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059067
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92-79-5
Record name 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-79-5
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Record name C.I. 37535
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtanilide RL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37613
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4'-methoxy-2-naphthanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.992
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Record name 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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